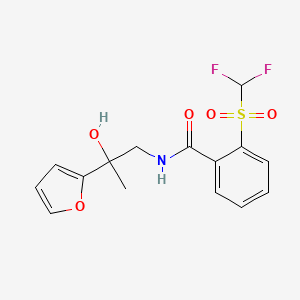![molecular formula C24H20ClN5O4 B2802175 Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 887467-14-3](/img/no-structure.png)
Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing imidazolino[1,2-h]purin derivatives, are of interest due to their broad range of biological activities. For instance, the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems has been explored through multi-step synthesis processes, highlighting the utility of purine derivatives in generating diverse heterocyclic structures with potential pharmacological applications (Hesek & Rybár, 1994).
Novel Ligands for Receptor Studies
Compounds structurally related to imidazolino purines have been investigated for their affinity towards human adenosine receptors. Modifications on the imidazoline ring of such compounds have shown to significantly affect their binding affinities, suggesting their potential as molecular tools for studying receptor pharmacology and as lead compounds for drug development (Ozola et al., 2003).
Antioxidant and Anti-inflammatory Properties
Derivatives of theophylline, a closely related purine compound, have been synthesized and their antioxidant and anti-inflammatory properties evaluated. These studies indicate that specific substitutions on the purine ring can enhance biological activities, offering a basis for the development of novel therapeutic agents (Кorobko et al., 2018).
Cyclization Reactions and Synthetic Methodologies
Research on the synthesis of complex heterocyclic systems often involves the cyclization of precursor molecules. Studies on the intermolecular cyclization of alkenes and active methylene compounds in the presence of transition metal catalysts contribute to the understanding of novel synthetic routes for the preparation of intricate heterocyclic compounds (Ouyang et al., 1997).
Applications in Material Science
Heterocyclic compounds with imidazolino purine structures have also been explored for their potential applications in material science, including as ligands in catalytic processes and in the development of nonlinear optical materials. Such applications underscore the versatility of these compounds beyond biological contexts (Zhu et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine to form 8-(4-chlorophenyl)-1,7-dimethylxanthine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate, which is subsequently converted to the target compound by reaction with phenylmagnesium bromide followed by acid hydrolysis.", "Starting Materials": [ "4-chlorophenylacetic acid", "1,7-dimethylxanthine", "ethyl chloroacetate", "phenylmagnesium bromide" ], "Reaction": [ "Condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine in the presence of a coupling reagent such as EDC or DCC to form 8-(4-chlorophenyl)-1,7-dimethylxanthine.", "Reaction of 8-(4-chlorophenyl)-1,7-dimethylxanthine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Reaction of ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate with phenylmagnesium bromide in the presence of a catalyst such as copper iodide to form the corresponding Grignard reagent.", "Acid hydrolysis of the Grignard reagent to form Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS-Nummer |
887467-14-3 |
Molekularformel |
C24H20ClN5O4 |
Molekulargewicht |
477.91 |
IUPAC-Name |
benzyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
DEBYSDIZLCBAOI-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)
![2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride](/img/structure/B2802094.png)
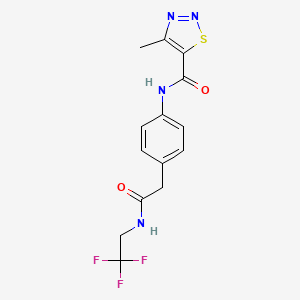
![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)
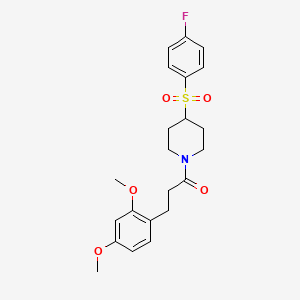
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)
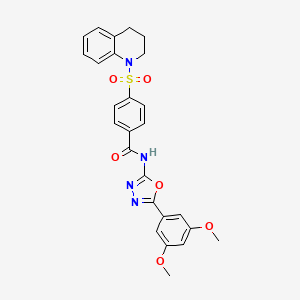
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)
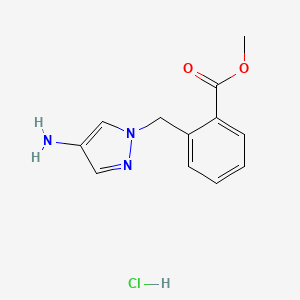
![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)
